REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][C:7]=1[O:16][CH3:17].[N:18]([O-:20])=[O:19].[Na+].C(O)(=O)C.[N+]([O-])(O)=O>O>[CH3:17][O:16][C:7]1[C:6]([O:5][CH2:4][CH2:3][CH2:2][Cl:1])=[CH:15][C:14]([N+:18]([O-:20])=[O:19])=[C:9]([CH:8]=1)[C:10]([O:12][CH3:13])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
ClCCCOC1=C(C=C(C(=O)OC)C=C1)OC
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 mL volume glass flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
the aqueous mixture was cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
precipitating a crystalline product
|
Type
|
FILTRATION
|
Details
|
The crystalline product was collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with 30 mL of water and 30 mL of n-heptane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OCCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 927.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |